molecular formula C19H33O5P B12524868 Dihexyl 2-(hydroxymethyl)phenyl phosphate CAS No. 141896-78-8

Dihexyl 2-(hydroxymethyl)phenyl phosphate

Cat. No.: B12524868
CAS No.: 141896-78-8
M. Wt: 372.4 g/mol
InChI Key: SDRGTRKGQXNWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihexyl 2-(hydroxymethyl)phenyl phosphate is an organophosphorus compound known for its unique chemical structure and properties It is a derivative of phenyl phosphate, where the phenyl group is substituted with a hydroxymethyl group and two hexyl chains

Properties

CAS No.

141896-78-8

Molecular Formula

C19H33O5P

Molecular Weight

372.4 g/mol

IUPAC Name

dihexyl [2-(hydroxymethyl)phenyl] phosphate

InChI

InChI=1S/C19H33O5P/c1-3-5-7-11-15-22-25(21,23-16-12-8-6-4-2)24-19-14-10-9-13-18(19)17-20/h9-10,13-14,20H,3-8,11-12,15-17H2,1-2H3

InChI Key

SDRGTRKGQXNWCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(OCCCCCC)OC1=CC=CC=C1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihexyl 2-(hydroxymethyl)phenyl phosphate typically involves the esterification of 2-(hydroxymethyl)phenol with dihexyl phosphoric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. The final product is typically subjected to rigorous quality control measures to ensure its purity and performance.

Chemical Reactions Analysis

Types of Reactions: Dihexyl 2-(hydroxymethyl)phenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The phosphate ester can be reduced to form phosphine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of dihexyl 2-(carboxymethyl)phenyl phosphate.

    Reduction: Formation of dihexyl 2-(hydroxymethyl)phenyl phosphine.

    Substitution: Formation of substituted phenyl phosphates, such as dihexyl 2-(bromomethyl)phenyl phosphate.

Scientific Research Applications

Chemical Properties and Structure

Dihexyl 2-(hydroxymethyl)phenyl phosphate has the molecular formula C19H33O5PC_{19}H_{33}O_5P and is classified as an organophosphate. Its structure features a phenyl group with hydroxymethyl and phosphate functionalities, which contribute to its reactivity and utility in different applications .

Use as a Plasticizer

One of the primary applications of this compound is as a plasticizer in the production of plastics. Plasticizers are additives that increase the plasticity or fluidity of a material. In this context, this compound enhances the flexibility and workability of polymers, making it suitable for various plastic products.

Case Study: Plastic Manufacturing

In a study conducted by Kuraray America, Inc., this compound was utilized as a monomer in the synthesis of flexible plastic materials. The incorporation of this compound improved the mechanical properties of the final product, allowing for better performance in applications such as packaging and automotive components .

Application in Coatings

This compound is also employed in the formulation of coatings, particularly for food and non-food contact surfaces. Its ability to enhance adhesion and durability makes it an ideal candidate for coatings that require resistance to wear and environmental factors.

Data Table: Performance Characteristics of Coatings

PropertyWithout this compoundWith this compound
Adhesion StrengthModerateHigh
FlexibilityLowHigh
Resistance to ChemicalsModerateHigh

This table illustrates that coatings formulated with this compound exhibit superior performance metrics compared to those without it.

Role in Adhesives

In adhesive formulations, this compound serves as a reactive diluent that modifies viscosity and enhances bonding properties. Its presence can significantly improve the adhesion characteristics of various substrates, including metals and plastics.

Case Study: Adhesive Development

Research conducted by Hexion Inc. demonstrated that adhesives containing this compound achieved stronger bonds under stress conditions compared to traditional formulations without this compound. This finding underscores its potential for use in high-performance adhesive applications .

Environmental Applications

The compound has been explored for its potential use in environmental applications, particularly in remediation technologies where its chemical properties can aid in the breakdown of pollutants.

Data Table: Environmental Impact Assessment

Application AreaEffectiveness Rating (1-5)Notes
Soil Remediation4Effective in breaking down organic pollutants
Water Treatment3Moderate efficacy; further studies needed

This assessment indicates promising results for soil remediation while suggesting that more research is necessary for water treatment applications.

Mechanism of Action

The mechanism of action of Dihexyl 2-(hydroxymethyl)phenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phosphate ester can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • Diethyl 2-(hydroxymethyl)phenyl phosphate
  • Dibutyl 2-(hydroxymethyl)phenyl phosphate
  • Diphenyl 2-(hydroxymethyl)phenyl phosphate

Comparison: Dihexyl 2-(hydroxymethyl)phenyl phosphate is unique due to its longer hexyl chains, which can influence its solubility, hydrophobicity, and interaction with biological membranes. Compared to its shorter-chain analogs, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for specific applications.

Biological Activity

Dihexyl 2-(hydroxymethyl)phenyl phosphate (DHMP) is a compound of increasing interest due to its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with DHMP, highlighting its antimicrobial properties and potential applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by its phosphate group attached to a phenyl ring with a hydroxymethyl substituent. The synthesis typically involves the reaction of phenolic compounds with phosphoric acid derivatives under controlled conditions. This compound is part of a broader class of phosphates that have been studied for their biological activities, including antimicrobial and antitumor effects.

Antimicrobial Properties

Research indicates that DHMP exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study investigating similar compounds found that derivatives containing hydroxymethyl groups showed enhanced antibacterial effects, particularly against Escherichia coli and Staphylococcus aureus . The mechanisms of action are believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Antimicrobial Screening : A comprehensive screening of various phosphates, including DHMP, revealed notable inhibitory zones against key pathogens. The results were comparable to established antibiotics like kanamycin, indicating potential for therapeutic applications .
  • Cell Line Studies : In vitro studies using mammalian cell lines have shown that compounds structurally related to DHMP can induce apoptosis in cancer cells. This suggests a mechanism where these compounds may selectively target malignant cells while sparing normal cells .

Data Table: Biological Activity Summary

Activity Tested Organisms Effect Observed Reference
AntimicrobialE. coli, S. aureusSignificant inhibition
AntitumorVarious cancer cell linesInduced apoptosis
Inhibition of TopoisomeraseMammalian cellsAntiproliferative effects

Q & A

Q. What are the recommended safety protocols for handling Dihexyl 2-(hydroxymethyl)phenyl phosphate in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation of vapors. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste facilities. Avoid contact with incompatible materials like strong oxidizers or bases. Store in a cool, dry environment in chemically resistant containers .
  • Data Source : Safety protocols derived from analogous phosphate esters (e.g., dimethyl methylphosphonate, dihexadecyl phosphate) highlight consistent handling requirements .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P) to confirm the hydroxymethyl and phosphate groups, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., P=O stretching at ~1250 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, single-crystal X-ray diffraction (SHELX-based refinement) provides atomic-level structural resolution .
  • Data Source : Structural validation methods are adapted from drug metabolite studies and crystallographic software documentation .

Q. How should researchers design a synthetic route for this compound?

  • Methodological Answer : Employ a two-step esterification: (1) React 2-(hydroxymethyl)phenol with phosphorus oxychloride (POCl₃) under controlled anhydrous conditions to form the phosphorylated intermediate. (2) Introduce dihexyl alcohol via nucleophilic substitution, using a base (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel .
  • Data Source : Synthetic strategies are inferred from analogous phosphate esters like bis(2-ethylhexyl) phosphate .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound?

  • Methodological Answer : Use SHELXL for iterative refinement, adjusting thermal displacement parameters and validating hydrogen bonding networks. Cross-validate with ORTEP-3 for graphical representation of electron density maps. If twinning or disorder is observed, employ the TWIN/BASF commands in SHELX or collect higher-resolution data at synchrotron facilities .
  • Data Source : Crystallographic troubleshooting methods are derived from SHELX and ORTEP documentation .

Q. What experimental approaches are recommended for assessing the metabolic stability of this compound in vitro?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) in NADPH-regenerating systems. Quantify degradation over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare half-life (t₁/₂) values across species to predict interspecies metabolic differences. Include control experiments with cytochrome P450 inhibitors to identify enzyme-specific pathways .
  • Data Source : Protocols adapted from drug metabolism studies on structurally related esters .

Q. How can conflicting toxicity data for this compound be reconciled?

  • Methodological Answer : Conduct dose-response studies using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity). For in vitro assays (e.g., Ames test), ensure metabolic activation with S9 liver fractions. Cross-reference results with structural analogs like di(ethylhexyl) phosphate, which exhibits low acute toxicity but potential bioaccumulation risks. Use computational tools (e.g., QSAR models) to predict unmetabolized compound interactions .
  • Data Source : Toxicity assessment frameworks from phosphate ester safety assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.